molecular formula C7H6N2O B1384438 1H-indazol-4-ol CAS No. 81382-45-8

1H-indazol-4-ol

Cat. No.: B1384438
CAS No.: 81382-45-8
M. Wt: 134.14 g/mol
InChI Key: MPFDHICUUKUXLG-UHFFFAOYSA-N
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Description

1H-indazol-4-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1H-Indazol-4-ol is a type of indazole, a class of compounds known for their wide range of medicinal applications . Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have potential inhibitory effects on CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

Based on the known activities of similar indazole compounds, it is likely that this compound interacts with its targets (such as pi3kδ, chk1, chk2 kinases, and h-sgk) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation . Similarly, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle and DNA damage response pathways .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of PI3Kδ, it could potentially slow down cell growth and proliferation . If it inhibits CHK1 and CHK2 kinases, it could affect the cell cycle and DNA damage response, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

1H-Indazol-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between this compound and COX-2 involves the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as COX-2, this compound prevents the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression . The stability and efficacy of this compound can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, where the beneficial effects plateau and toxic effects begin to manifest at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2, influencing the production of metabolites involved in inflammatory responses . Additionally, this compound can affect metabolic flux by inhibiting enzymes that regulate key metabolic processes . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Properties

IUPAC Name

1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFDHICUUKUXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476919, DTXSID60902753
Record name 1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81382-45-8
Record name 1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

500 mg (375 mmol) of 1H-indazol-4-ylamine (prepared according to J. Chem. Soc. 1955, 2412, 2419) are stirred in 10% strength sulfuric acid at 180° C. in an autoclave at intrinsic pressure overnight. The reaction solution is cooled to room temperature and neutralized with 1N sodium hydroxide solution, and the salts are filtered off. The filtrate is concentrated to dryness.
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500 mg
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Synthesis routes and methods II

Procedure details

Acetic anhydride (16.4 ml, 174 mmol), tetrabutylammonium bromide (933 mg, 2.90 mmol), potassium acetate (11.4 g, 116 mmol) and isoamyl nitrite (11.7 ml, 86.9 mmol) were added to a solution of 3-(acetylamino)-2-methylphenyl acetate (12.0 g, 57.9 mmol) in ethyl acetate (120 ml) at room temperature, and the resulting mixture was refluxed for 7 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1). Subsequently, the residue purified was dissolved in methanol (50 ml) and a 2N-aqueous sodium hydroxide solution (47.9 ml) was added thereto at room temperature and stirred for 1 hour. The methanol was distilled off under reduced pressure, and the resulting aqueous solution was adjusted to pH 4 to 5 by dropwise addition of hydrochloric acid and then extracted with acetic acid. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain 1H-indazol-4-ol (3.62 g, 47%).
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16.4 mL
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potassium acetate
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11.4 g
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11.7 mL
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12 g
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933 mg
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120 mL
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications of 1H-indazol-4-ol have been explored for analgesic and anti-inflammatory activity, and what is the structure-activity relationship (SAR)?

A1: Researchers have investigated various structural modifications to the this compound scaffold to enhance its analgesic and anti-inflammatory properties. Key modifications include:

  • Introduction of acetic acid moieties: Attaching acetic acid groups at the 4- and 5- positions of the indazole ring resulted in compounds with improved analgesic activity, surpassing acetylsalicylic acid and rivaling dipyrone in potency. [, ]. For instance, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) displayed notable analgesic and anti-inflammatory effects in animal models [].
  • Alkylation and substitution at the 4-position: Exploring various substituents, including amides, amines, and ethers, at the 4-position of the this compound core has yielded insights into SAR. Notably, amides (3 and 4) and amines (7) demonstrated promising analgesic profiles in mice [].
  • Variation of the amine side chain: Modifying the length and substitution pattern of the amine side chain attached to the 4-position impacted the compounds' activity. For example, both ethanamines (7) and propanamines (8) exhibited local anesthetic effects [].

Q2: What in vivo studies have been conducted to evaluate the analgesic and anti-inflammatory effects of this compound derivatives?

A: The analgesic activity of several this compound derivatives has been assessed in mice using standard models like the hot plate test or tail-flick test [, ]. Specifically:

  • Compounds with amide (3 and 4) and amine (7) substituents at the 4-position demonstrated notable analgesic effects [].
  • 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) exhibited superior analgesic activity compared to acetylsalicylic acid and comparable potency to dipyrone [].
  • Compounds containing an acetic acid group at the 4-position (4) displayed moderate anti-inflammatory activity [].
  • 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) exhibited significant anti-inflammatory effects in this model [].

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